
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane
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Overview
Description
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is an organic compound characterized by the presence of bromine, chlorine, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane typically involves the reaction of 4-bromo-3-methylphenyl derivatives with appropriate chlorinated reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-bromo-3-methylbenzene reacts with a chlorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of halogenated ketones on biological systems.
Industrial Applications: It can serve as a precursor for the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, affecting their function. The ketone group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or other proteins.
Comparison with Similar Compounds
4-Bromo-3-methylphenol: Shares the bromine and methyl groups but lacks the ketone and chlorine functionalities.
4-Bromo-3-methylbenzaldehyde: Contains a formyl group instead of a ketone and lacks the chlorine atom.
5-Chloro-1-oxopentane: Lacks the aromatic ring and bromine substituent.
This comprehensive overview highlights the significance of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane in various scientific and industrial contexts
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-5-chloropentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO/c1-9-8-10(5-6-11(9)13)12(15)4-2-3-7-14/h5-6,8H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYZXLFCFOOMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645145 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-94-6 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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